Cas no 1443337-05-0 (2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol)

2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol Chemical and Physical Properties
Names and Identifiers
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- 2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol
- Benzenethiol, 2-[(cyclohexylmethoxy)methyl]-4-fluoro-
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- MDL: MFCD19443114
- Inchi: 1S/C14H19FOS/c15-13-6-7-14(17)12(8-13)10-16-9-11-4-2-1-3-5-11/h6-8,11,17H,1-5,9-10H2
- InChI Key: IXCIMZORKFXRLO-UHFFFAOYSA-N
- SMILES: C1(S)=CC=C(F)C=C1COCC1CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB435049-5g |
2-[(Cyclohexanemethoxy)methyl]-4-fluorothiophenol; . |
1443337-05-0 | 5g |
€1373.40 | 2023-09-04 | ||
abcr | AB435049-5 g |
2-[(Cyclohexanemethoxy)methyl]-4-fluorothiophenol; . |
1443337-05-0 | 5g |
€1373.40 | 2023-06-16 | ||
abcr | AB435049-1 g |
2-[(Cyclohexanemethoxy)methyl]-4-fluorothiophenol; . |
1443337-05-0 | 1g |
€594.40 | 2023-06-16 | ||
abcr | AB435049-1g |
2-[(Cyclohexanemethoxy)methyl]-4-fluorothiophenol; . |
1443337-05-0 | 1g |
€1621.70 | 2025-02-21 |
2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol Related Literature
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1. Back matter
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
Additional information on 2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol
2-(Cyclohexylmethoxymethyl)-4-Fluorobenzenethiol: An Overview of a Promising Compound in Medicinal Chemistry
2-(Cyclohexylmethoxymethyl)-4-fluorobenzenethiol (CAS No. 1443337-05-0) is a versatile and intriguing compound that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of novel drugs and pharmaceuticals. This article aims to provide a comprehensive overview of 2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
2-(Cyclohexylmethoxymethyl)-4-fluorobenzenethiol is a thiol derivative with a cyclohexylmethoxy substituent and a fluorine atom. The presence of these functional groups imparts unique chemical properties to the molecule. The thiol group (–SH) is known for its reactivity and ability to form disulfide bonds, which are crucial in various biological processes. The cyclohexylmethoxy group adds steric bulk and hydrophobicity, while the fluorine atom enhances the molecule's lipophilicity and metabolic stability. These properties make 2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol an attractive candidate for drug design and development.
Synthesis Methods
The synthesis of 2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol has been explored through various routes, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 4-fluorothiophenol with cyclohexylmethyl chloromethyl ether in the presence of a base such as potassium carbonate. This method typically yields high purity products with good yields. Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, which can provide additional synthetic flexibility and control over the final product's structure.
Biological Activities
2-(Cyclohexylmethoxymethyl)-4-fluorobenzenethiol has shown promising biological activities in several preclinical studies. One notable application is its potential as an antioxidant agent. The thiol group can scavenge reactive oxygen species (ROS), which are implicated in various diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, the compound has demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
In cancer research, 2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol has been investigated for its ability to induce apoptosis in cancer cells. Studies have shown that it can selectively target cancer cells while sparing normal cells, making it a potential lead compound for the development of anticancer drugs. The mechanism of action involves the modulation of signaling pathways associated with cell survival and proliferation.
Recent Research Advancements
The field of medicinal chemistry is continually evolving, and recent research has shed new light on the potential applications of 2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers found that it interferes with viral replication by targeting specific viral proteins involved in RNA synthesis.
In another study, scientists explored the use of 2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol as a scaffold for developing novel antibiotics. The compound was modified to enhance its antibacterial activity against multidrug-resistant bacteria. The results were promising, with several derivatives showing strong activity against both Gram-positive and Gram-negative bacteria.
Conclusion
2-(Cyclohexylmethoxymethyl)-4-fluorobenzenethiol (CAS No. 1443337-05-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure endows it with valuable properties that make it suitable for drug design and development. From its antioxidant and anti-inflammatory activities to its antiviral and antibacterial properties, this compound continues to be an area of active research. As more studies are conducted, it is likely that new therapeutic applications will emerge, further solidifying the importance of 2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol in the pharmaceutical industry.
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